![molecular formula C7H12F3NO B1475550 1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclobutan-1-ol CAS No. 1597205-02-1](/img/structure/B1475550.png)
1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclobutan-1-ol
Übersicht
Beschreibung
“1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclobutan-1-ol” is a chemical compound with the molecular formula C7H12F3NO and a molecular weight of 183.17 g/mol1. It is intended for research use only and is not intended for human or veterinary use1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclobutan-1-ol”. However, it’s worth noting that the synthesis of similar compounds often involves complex organic reactions. More research is needed to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of “1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclobutan-1-ol” is based on its molecular formula C7H12F3NO. It contains a cyclobutanol group with a trifluoroethylamino group attached to it. However, without specific data or a visual representation, it’s challenging to provide a detailed analysis of the molecular structure.Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving “1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclobutan-1-ol”. Chemical reactions can vary widely depending on the conditions and the presence of other compounds.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclobutan-1-ol” are not fully available. However, similar compounds like “2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol” have a molecular weight of 143.11, and they are liquid at room temperature2. The density is 1.611 g/mL at 25 °C, and the storage temperature is 2-8°C2.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Cyclobutane derivatives, including those with trifluoromethyl groups, are of significant interest due to their unique chemical properties and potential applications in medicinal chemistry and material science. Radchenko et al. (2009) discuss the synthesis of trifluoromethyl-substituted analogues of 1-amino-cyclobutane-1-carboxylic acid, highlighting the transformation of the acid moiety into the trifluoromethyl group as a key step in their synthesis (Radchenko et al., 2009). This process showcases the methods to introduce fluorine-containing groups into cyclobutane rings, which can influence the physical, chemical, and biological properties of these compounds.
Application in Peptide Synthesis
The incorporation of cyclobutane amino acids into peptides represents an innovative approach to modifying peptide structure and function. Izquierdo et al. (2002) describe the stereodivergent syntheses of the first bis(cyclobutane) β-dipeptides, illustrating the potential of cyclobutane derivatives to act as building blocks for the development of novel peptides with unique structural characteristics (Izquierdo et al., 2002). These compounds can lead to the creation of peptides with enhanced stability, specificity, and biological activity, offering new possibilities in drug development and biomaterials.
Material Science and Catalysis
The exploration of cyclobutane derivatives in material science and catalysis opens new avenues for the development of advanced materials and efficient catalytic processes. Yao and Shi (2007) demonstrate the Lewis acid-catalyzed cascade construction of functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives, indicating the versatility of cyclobutane derivatives in synthetic chemistry and their potential applications in creating novel materials with tailored properties (Yao & Shi, 2007).
Safety And Hazards
The safety and hazards of “1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclobutan-1-ol” are not fully known. However, similar compounds like “2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol” have been classified with hazard statements H226, H302, H312, H314, H332, H335, indicating that they are flammable, harmful if swallowed, harmful in contact with skin, causes severe skin burns and eye damage, harmful if inhaled, and may cause respiratory irritation2.
Zukünftige Richtungen
The future directions for the study and application of “1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclobutan-1-ol” are not clear due to the lack of available information. However, given its unique structure, it could be of interest in various fields of research, including medicinal chemistry, materials science, and environmental science. Further studies are needed to explore its potential applications and understand its properties better.
Eigenschaften
IUPAC Name |
1-[(2,2,2-trifluoroethylamino)methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO/c8-7(9,10)5-11-4-6(12)2-1-3-6/h11-12H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBIXDXAMXWJFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNCC(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




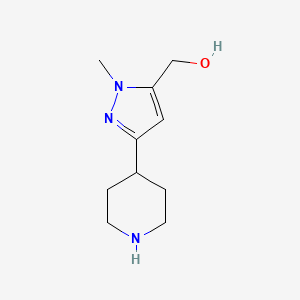
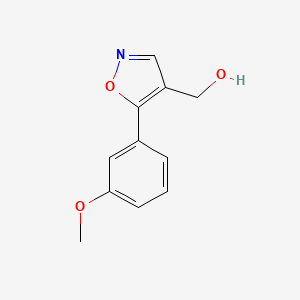
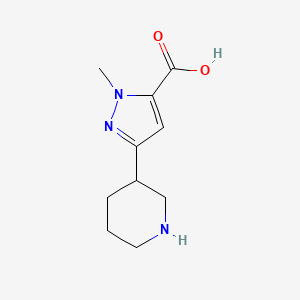
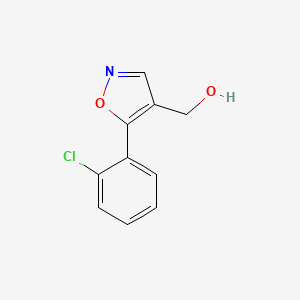
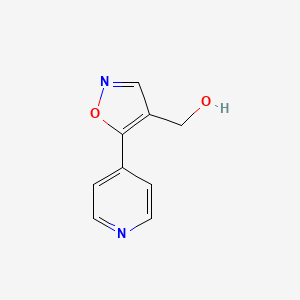
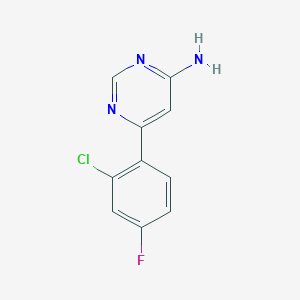
![2-(4,4,4-Trifluorobutyl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1475481.png)
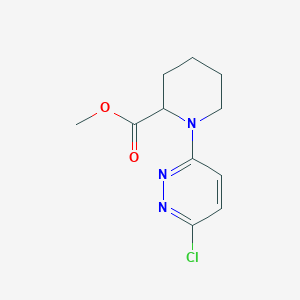
![1-{[(5-Hydroxypentyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475486.png)
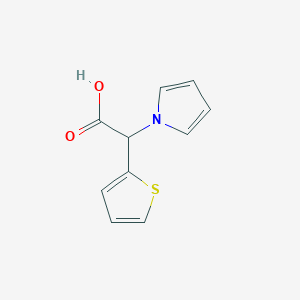
![2-Cyclopropyl-5-methylimidazo[1,2-a]pyridine](/img/structure/B1475488.png)
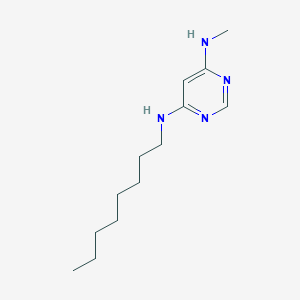
![1-({[(Furan-2-yl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1475490.png)